4-Propoxybenzoic acid

Catalog No.
S1893007
CAS No.
5438-19-7
M.F
C10H12O3
M. Wt
180.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Propoxybenzoic acid

CAS Number

5438-19-7

Product Name

4-Propoxybenzoic acid

IUPAC Name

4-propoxybenzoic acid

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C10H12O3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12)

InChI Key

GDFUWFOCYZZGQU-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)O

Natural Occurrence

4-Propoxybenzoic acid has been identified as a natural product found in two plant species: Daphne oleoides and Trianthema portulacastrum []. However, research on its prevalence and potential biological role within these plants is scarce.

Potential Research Applications

While dedicated research on 4-Propoxybenzoic acid itself is limited, its structure shares similarities with other bioactive compounds. This characteristic opens doors for potential research applications. Here are two possibilities:

  • Antimicrobial Activity

    Due to the presence of the benzoic acid group, 4-Propoxybenzoic acid could be investigated for potential antimicrobial properties. Many benzoic acid derivatives exhibit antibacterial and antifungal activity []. Research could explore whether 4-Propoxybenzoic acid possesses similar properties.

  • Precursor for Synthesis

    The chemical structure of 4-Propoxybenzoic acid could serve as a precursor for the synthesis of more complex molecules with desired biological functions. Organic chemists might explore using 4-Propoxybenzoic acid as a building block to create novel compounds for pharmaceutical research.

4-Propoxybenzoic acid, also known as p-propoxybenzoic acid, has the molecular formula C10H12O3 and a CAS number of 5438-19-7. This compound features a propoxy group attached to the para position of a benzoic acid moiety. It appears as a white to light yellow crystalline powder and is soluble in organic solvents but less soluble in water .

Typical of carboxylic acids and aromatic compounds:

  • Esterification: Reacts with alcohols to form esters.
  • Reduction: Can be reduced to corresponding alcohols or aldehydes.
  • Nucleophilic substitution: The propoxy group can be replaced under certain conditions.

These reactions are important for synthesizing derivatives that may exhibit enhanced properties or activities.

Research indicates that 4-propoxybenzoic acid possesses antioxidant properties, which may contribute to its potential health benefits. It has been studied for its effects on insulin sensitivity, suggesting a role in metabolic regulation . Additionally, it has shown promise in various biological assays, indicating potential applications in pharmacology.

Several methods exist for synthesizing 4-propoxybenzoic acid:

  • Direct Propylation: Starting from benzoic acid, propyl iodide can be used in the presence of a base (such as sodium hydride) to introduce the propoxy group.
  • Ester Hydrolysis: Propyl ester derivatives can be hydrolyzed to yield 4-propoxybenzoic acid.
  • Friedel-Crafts Alkylation: Aromatic compounds can be alkylated using propyl halides in the presence of aluminum chloride as a catalyst.

These methods vary in efficiency and yield depending on the specific conditions employed.

4-Propoxybenzoic acid finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of drugs due to its biological activities.
  • Cosmetics: Incorporated into formulations for its preservative properties.
  • Chemical Research: Utilized in studies related to liquid crystals and solvatochromism due to its unique molecular structure .

Studies have explored the interactions of 4-propoxybenzoic acid with various biological systems. Its antioxidant activity suggests interactions with free radicals and oxidative stress markers, potentially mitigating cellular damage. Further research is needed to fully elucidate these interactions and their implications for health.

Several compounds share structural similarities with 4-propoxybenzoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Ethoxybenzoic AcidC10H12O3Contains an ethoxy group; studied for solvatochromism .
4-Butoxybenzoic AcidC11H14O3Longer alkyl chain; exhibits different physical properties.
4-Aminobenzoic AcidC7H9NO2Contains an amino group; used as a sunscreen agent.

Uniqueness of 4-Propoxybenzoic Acid

The uniqueness of 4-propoxybenzoic acid lies in its balance of hydrophobicity and hydrophilicity due to the propoxy group, which influences its solubility and biological activity compared to other similar compounds. This makes it particularly interesting for applications in both pharmaceuticals and materials science.

XLogP3

3.1

LogP

3.09 (LogP)

Melting Point

145.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5438-19-7

Wikipedia

4-Propoxybenzoic acid

Dates

Modify: 2023-08-16

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